2-(2,4-Dichlorophenyl)-3-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]quinazolin-4-one
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Overview
Description
2-(2,4-Dichlorophenyl)-3-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]quinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]quinazolin-4-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the quinazolinone ring.
Introduction of the Dichlorophenyl Group: This is achieved through electrophilic aromatic substitution reactions, where the dichlorophenyl group is introduced to the quinazolinone core.
Attachment of the Fluorophenoxy Group: This step involves nucleophilic substitution reactions to attach the fluorophenoxy group to the ethoxyethyl chain, which is then linked to the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-3-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the substituent groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups to the compound.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-3-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-n-butyl oxirane
- 2-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)-1-(2-pyridinyl)-2-propanol
Uniqueness
2-(2,4-Dichlorophenyl)-3-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]quinazolin-4-one is unique due to its specific combination of dichlorophenyl and fluorophenoxy groups attached to the quinazolinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-3-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2FN2O3/c25-16-9-10-17(19(26)15-16)23-28-21-7-3-1-5-18(21)24(30)29(23)11-12-31-13-14-32-22-8-4-2-6-20(22)27/h1-10,15H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRWFXPHCJCJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=C(C=C(C=C3)Cl)Cl)CCOCCOC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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